molecular formula C10H12N4 B2931017 N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1935659-50-9

N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No.: B2931017
CAS No.: 1935659-50-9
M. Wt: 188.234
InChI Key: HKCPWFLBGDDVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine” is a derivative of pyrrolopyrimidine, a class of nitrogen-containing heterocycles . It belongs to the class of heterocyclic compounds known as pyrrolopyrimidines . These compounds have been studied for many years as potential lead compounds for the development of antiproliferative agents .

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Antibiotic Synthesis : A study detailed the synthesis of a key intermediate for the preparation of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. This research demonstrates the compound's role in the development of pharmaceuticals targeting specific bacterial infections (Fleck et al., 2003).

  • Heterocyclic Synthesis : Another research explored the use of primary allylamine derivatives from Baylis-Hillman adducts for synthesizing heterocycles, demonstrating a method to achieve 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones, indicating the compound's utility in constructing complex heterocyclic structures (Nag et al., 2008).

Biological Activity and Pharmacological Applications

  • Antiviral Activity : Research into 2-amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1-cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones revealed antiviral properties, particularly against HSV1 and HSV2. This underscores the potential of structurally similar compounds in antiviral drug development (Legraverend et al., 1985).

  • Antitumor Agents : A study highlighted the synthesis of pyrazole derivatives and their investigation as antitumor, antifungal, and antibacterial agents. Such research points to the broader applicability of pyrrolopyrimidin derivatives in creating pharmacophores for combating various diseases (Titi et al., 2020).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed Reactions : The application of palladium-catalyzed cascade processes to construct 1,2,5-trisubstituted pyrroles was described, showcasing the role of similar compounds in innovative synthetic methodologies that enable the construction of complex molecules (Zhang et al., 2012).

Mechanism of Action

Target of Action

The primary target of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

It is known that the compound binds to the active site of the enzyme, potentially inhibiting its function .

Biochemical Pathways

The inhibition of Adenine phosphoribosyltransferase affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides. This disruption can lead to a decrease in nucleotide production, affecting various downstream processes such as DNA replication and RNA transcription .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Properties

IUPAC Name

6-methyl-N-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPWFLBGDDVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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